molecular formula C18H15NO5S B2901857 Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320417-89-8

Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate

Cat. No.: B2901857
CAS No.: 320417-89-8
M. Wt: 357.38
InChI Key: CZSSGBXXVPLBCS-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is an organic compound with intriguing properties. With a multifaceted chemical structure, it combines furan and thiophene rings, coupled with a methyl ester, making it a subject of significant interest in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 5-(hydroxymethyl)-2-furyl intermediate, which is then acylated with an anilinocarbonyl chloride to form the ester linkage. The final step involves coupling with a thiophene-2-carboxylate moiety under controlled conditions such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production often scales up the laboratory methods, involving continuous flow synthesis to enhance yield and reduce reaction times. Key reaction conditions are carefully monitored, including solvent choice, temperature control, and reagent concentration, to ensure the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the furan or thiophene rings, yielding corresponding sulfoxides or sulfone derivatives.

  • Reduction: Reduction reactions may target the ester functional group, leading to the corresponding alcohol.

  • Substitution: It can participate in electrophilic and nucleophilic substitution reactions due to the reactive positions on the furan and thiophene rings.

Common Reagents and Conditions

  • Oxidation: Agents like m-chloroperbenzoic acid (mCPBA) are commonly used.

  • Reduction: Lithium aluminium hydride (LiAlH4) can reduce the ester group to an alcohol.

  • Substitution: Halogenating agents and nucleophiles (e.g., sodium azide for nucleophilic substitution) are utilized.

Major Products Formed

Oxidation yields sulfoxide and sulfone derivatives, reduction results in alcohols, and substitution leads to various substituted furyl and thiophene derivatives, broadening its chemical utility.

Scientific Research Applications

Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate finds applications across multiple domains:

  • Chemistry: Used as a building block in synthesizing complex organic molecules.

  • Biology: Explored for its potential as a probe in studying enzyme functions due to its reactive nature.

  • Medicine: Investigated for its pharmacological activities, including anti-inflammatory and antimicrobial properties.

  • Industry: Utilized in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The compound's biological activity often hinges on its ability to interact with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings allow it to engage in π-π interactions, while the ester group can participate in hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-hydroxymethyl-2-furyl)-2-thiophenecarboxylate: Lacks the anilinocarbonyl moiety, resulting in different biological activities and reactivity.

  • Ethyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate: Shares a similar structure but varies in the alkyl group on the ester, affecting its solubility and reactivity.

Uniqueness

What sets Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate apart is its unique combination of functional groups, offering a versatile scaffold for the development of new chemical entities with diverse applications.

Exploring the synthesis and reactivity of this compound not only advances our understanding of organic chemistry but also opens new avenues for scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-[5-(phenylcarbamoyloxymethyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-22-17(20)16-14(9-10-25-16)15-8-7-13(24-15)11-23-18(21)19-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSSGBXXVPLBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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